2-(4-Bromophenyl)butan-1-ol
Description
2-(4-Bromophenyl)butan-1-ol is a brominated aromatic alcohol with the molecular formula C₁₀H₁₃BrO. Its structure comprises a butan-1-ol chain substituted at the second carbon with a 4-bromophenyl group. The bromine atom at the para position of the aromatic ring enhances electronic effects, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
943742-87-8 |
|---|---|
Molecular Formula |
C10H13BrO |
Molecular Weight |
229.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13BrO/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8,12H,2,7H2,1H3 |
InChI Key |
ANDPTZHWILNUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Amino-1-(4-bromophenyl)butan-1-ol
Structure: Differs by an amino group (-NH₂) at the 4-position of the butanol chain. Key Differences:
4-(4-Chlorophenyl)sulfanylbutan-1-ol
Structure: Features a chlorine atom (instead of bromine) on the phenyl ring and a sulfanyl (-S-) group at the fourth carbon of the butanol chain. Key Differences:
- Chlorine’s lower electronegativity compared to bromine reduces steric and electronic effects on the aromatic ring.
- Reference: Documented in a chemical database with CAS No. 15446-08-9 .
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
Structure: Replaces the alcohol group with a ketone and includes two chlorine atoms on the phenyl ring and butanone chain. Key Differences:
- The ketone group enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., Grignard reagents).
- Dual halogenation (Br and Cl) may amplify steric hindrance and alter binding affinities in receptor-based applications.
Reference : Highlighted as a versatile intermediate in synthetic chemistry .
4-(4-Methylphenyl)butanoic Acid
Structure : Substitutes bromine with a methyl group and replaces the alcohol with a carboxylic acid .
Key Differences :
- The methyl group increases hydrophobicity, while the carboxylic acid introduces acidity (pKa ~4-5), enhancing water solubility at physiological pH.
- Likely to participate in salt formation or esterification reactions, broadening its utility in polymer synthesis.
Reference : Listed in NIST’s chemical compound registry .
Anti-inflammatory 4-Bromophenyl Derivatives
Examples :
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole (59.5% anti-inflammatory activity).
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole (61.9% activity).
Key Insight : The 4-bromophenyl moiety contributes to anti-inflammatory efficacy, comparable to indomethacin (64.3% activity at 20 mg/kg). This suggests that 2-(4-Bromophenyl)butan-1-ol could serve as a precursor for bioactive molecules .
Research Findings and Implications
- Electronic Effects : Bromine’s strong electron-withdrawing nature in this compound stabilizes negative charges, making it less reactive toward electrophilic substitution compared to chlorine analogs .
- Biological Activity : Para-substituted bromophenyl groups are critical in anti-inflammatory and receptor-agonist compounds, as seen in oxadiazole derivatives and FPR2 ligands .
- Synthetic Utility : The alcohol group in this compound allows for straightforward functionalization (e.g., esterification, oxidation), unlike ketone or carboxylic acid derivatives .
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